5-phenylpent-4-ynoic Acid

Description

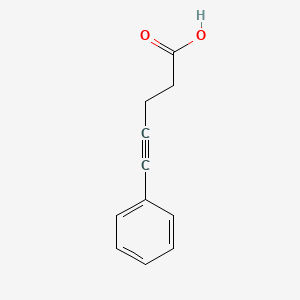

Structure

3D Structure

Properties

IUPAC Name |

5-phenylpent-4-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,5,9H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCGPXAMIOKTJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450394 | |

| Record name | 5-phenylpent-4-ynoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3350-92-3 | |

| Record name | 5-phenylpent-4-ynoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-phenylpent-4-ynoic acid typically involves the coupling of a phenylacetylene derivative with a suitable carboxylic acid precursor. One common method is the palladium-catalyzed coupling reaction, which provides high yields under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 5-phenylpent-4-ynoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Formation of phenylpentanoic acid.

Reduction: Formation of 5-phenylpent-4-ene or 5-phenylpentane.

Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Chemistry: 5-phenylpent-4-ynoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties .

Medicine: Research has explored the use of this compound derivatives in drug development, particularly for targeting specific enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 5-phenylpent-4-ynoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Table 1: Structural and Reactivity Comparison of Alkynoic Acids

- Key Observations: Internal vs. Terminal Alkynes: Internal alkynoic acids like this compound exhibit reduced reactivity compared to terminal analogs (e.g., pentynoic acids) in Pd-catalyzed reactions unless specific catalyst systems (e.g., Pd/FeBr₂/Et₃N) are employed . Gold Catalysis Limitations: Under Au(I) catalysis, this compound and related internal alkynoic acids fail to react with tryptamines or indole derivatives, unlike terminal alkynoic acids, which achieve yields up to 96% .

Substrate Specificity in Heterocycle Formation

Table 2: Substrate Compatibility in Cascade Reactions

- Critical Insights: this compound selectively forms benzopyrrolo[1,3]oxazine derivatives with anthranilic acid but is incompatible with indole-based nucleophiles in Au-catalyzed systems . Steric hindrance from the phenyl group and the internal alkyne position likely limit its versatility compared to linear or terminal analogs.

Biological Activity

5-Phenylpent-4-ynoic acid is a compound of interest due to its diverse biological activities. This article delves into its properties, mechanisms of action, and potential applications based on recent research findings.

This compound has a molecular formula of and a molar mass of approximately 202.21 g/mol. Its structure includes a phenyl group attached to a pentynoic acid backbone, which contributes to its reactivity and biological activity. The compound exhibits a melting point of 87-88°C and is primarily sourced from plants such as Litsea glaucescens and Cinnamomum cassia .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacteria and fungi. For instance, studies have highlighted its effectiveness against pathogens like Cryptococcus neoformans, suggesting potential applications in treating fungal infections .

Table 1: Antimicrobial Activity of this compound

Immunomodulatory Effects

This compound has shown promise in modulating immune responses. In animal models, it was observed to enhance the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its potential as an immunomodulator . These effects may be beneficial in managing infections or inflammatory conditions.

Case Study: Immunomodulation in Murine Models

In a study involving murine models infected with C. neoformans, treatment with compounds related to this compound resulted in significant survival rates and reduced fungal burden in vital organs. The treated groups exhibited elevated levels of cytokines associated with protective immune responses, demonstrating the compound's potential therapeutic benefits .

The biological activity of this compound is primarily linked to its interaction with specific proteins, notably Rotamase Pin1 . This interaction induces conformational changes in phosphorylated proteins, which regulate various biochemical pathways including mitosis. The compound's ability to influence kinase activity may lead to centrosome amplification and chromosome instability, suggesting a complex role in cellular signaling .

Applications in Research and Industry

Given its diverse biological activities, this compound is being explored for various applications:

- Pharmaceutical Development : Investigated for potential therapeutic effects against infections and inflammatory diseases.

- Agricultural Chemistry : Studied for nematicidal properties against root-knot nematodes, showing efficacy in reducing their penetration into plant roots .

- Synthetic Chemistry : Used as an intermediate in the synthesis of complex organic molecules, highlighting its versatility in chemical applications .

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.